molecular formula C19H20F2N4O B4083817 N-(4-sec-butylphenyl)-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide

N-(4-sec-butylphenyl)-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B4083817
M. Wt: 358.4 g/mol
InChI Key: ABJOULSMPYSQCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-sec-butylphenyl)-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a pyrazolo[1,5-a]pyrimidine derivative characterized by a difluoromethyl group at position 7, a methyl group at position 5, and a 4-sec-butylphenyl carboxamide moiety at position 3. This structural configuration enhances its metabolic stability and hydrophobic interactions with biological targets, making it a candidate for therapeutic applications, particularly in oncology. The 7-difluoromethyl substituent contributes to its unique electronic and steric properties, distinguishing it from other analogs with trifluoromethyl or halogen substituents .

Properties

IUPAC Name

N-(4-butan-2-ylphenyl)-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N4O/c1-4-11(2)13-5-7-14(8-6-13)24-19(26)15-10-22-25-16(17(20)21)9-12(3)23-18(15)25/h5-11,17H,4H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJOULSMPYSQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Structural and Physicochemical Properties

Compound Name Substituents (Position) Molecular Weight Melting Point (°C) Yield (%) Key Spectral Features (IR, NMR)
Target Compound 7-(difluoromethyl), 5-methyl, N-(4-sec-butylphenyl) 422.43* N/A N/A C=O stretch ~1680 cm⁻¹; NH stretch ~3300 cm⁻¹
2-(4-Methoxyphenylamino)-7-phenyl-N-(4-methylphenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxamide (18h) 7-phenyl, 4-methoxyphenylamino, N-(4-methylphenyl) 483.95 261 74 C=O stretch ~1675 cm⁻¹; NH ~3280 cm⁻¹
N-(4-Chlorophenyl)-7-(4-methoxyphenyl)-2-(4-methoxyphenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamide (18q) 7-(4-methoxyphenyl), N-(4-chlorophenyl) 483.95 251–253 76 C=O stretch ~1684 cm⁻¹; NH ~3300 cm⁻¹
5-(4-Chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide 7-(trifluoromethyl), N,N-dimethyl 426.8 N/A N/A C=O stretch ~1650 cm⁻¹; CF3 signal in 19F NMR

*Calculated based on molecular formula C23H20N4O2F2 .

Structure-Activity Relationship (SAR) Insights

  • 7-Position Substituents : Difluoromethyl (target compound) vs. trifluoromethyl () or phenyl () groups modulate electron-withdrawing effects and lipophilicity, impacting target binding and bioavailability.
  • Pyrimidine Ring Modifications : Saturation (e.g., 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine in ) reduces planarity and may alter pharmacokinetic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-sec-butylphenyl)-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-sec-butylphenyl)-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.